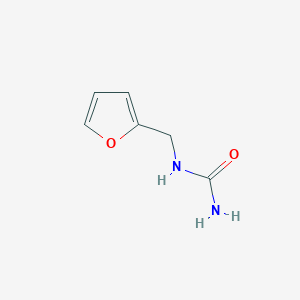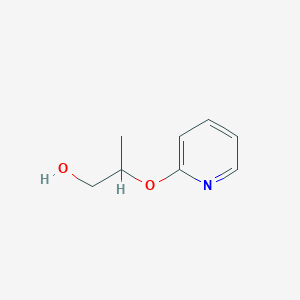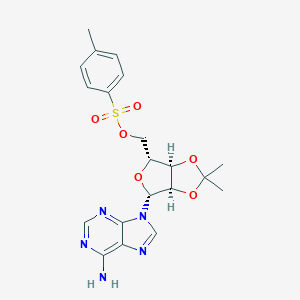
2,3,6-Trimethylquinoxaline
Übersicht
Beschreibung
2,3,6-Trimethylquinoxaline is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da .
Synthesis Analysis
The synthesis of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione was achieved by the action of iodomethane on 6-methylquinoxaline-2,3(1H,4H)-dione . The synthesis of quinoxalines has been extensively studied for the last two decades .Molecular Structure Analysis
The 2,3,6-Trimethylquinoxaline molecule contains a total of 26 bonds. There are 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The computed bond lengths, bond angles, and dihedral angles are given in the referenced paper .Physical And Chemical Properties Analysis
2,3,6-Trimethylquinoxaline has a density of 1.1±0.1 g/cm3, a boiling point of 277.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 113.6±17.2 °C . The index of refraction is 1.606, and the molar refractivity is 54.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Theoretical Studies
Molecular Structure Analysis
The molecular structure of 2,6,7-trimethyl-3-p-tolylquinoxaline, a compound related to 2,3,6-Trimethylquinoxaline, was analyzed using X-ray crystallography. This study provided insights into the planarity of the quinoxaline ring system and the dihedral angles within the molecule, which are crucial for understanding its chemical behavior (Ibrahim et al., 2015).
Density Functional Theory (DFT) Applications
DFT studies have been applied to similar compounds to 2,3,6-Trimethylquinoxaline, like 2,6,7-trimethyl-3-p-tolylquinoxaline, for understanding their electronic properties, such as Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO). These studies help in predicting the reactivity and stability of these molecules (Ibrahim et al., 2015).
Applications in Energy Technology
- Use in Non-Aqueous Redox Flow Batteries: 2,3,6-Trimethylquinoxaline has been evaluated as an anolyte in redox flow batteries. This application utilizes its chemical stability and solubility properties to enhance the performance of energy storage devices (Kaur et al., 2015).
Synthetic Chemistry and Material Science
Photocyclisation Studies
The photocyclisation of 2-benzoyl-3,6,7-trimethylquinoxaline, a related compound to 2,3,6-Trimethylquinoxaline, has been studied. This process results in the formation of indoloquinoxalines, which are of interest in material science for their color properties and potential applications in dye and pigment industries (Atfah et al., 1990).
Oxidation Studies for Compound Synthesis
Studies have explored the oxidation of 2,3,6-trimethylphenol, a structurally similar compound to 2,3,6-Trimethylquinoxaline, for the synthesis of trimethylbenzoquinone, a key intermediate in the production of vitamin E. This showcases the relevance of such compounds in pharmaceutical synthesis (Hu et al., 2017).
Biomedical Research
- Neuroprotective Potential: The neuroprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a compound structurally related to 2,3,6-Trimethylquinoxaline, were studied in a rat model. This research holds potential implications for treating cerebral ischemia and reperfusion injuries, indicating a biomedical application of such compounds (Kryl'skii et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,6-trimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-4-5-10-11(6-7)13-9(3)8(2)12-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWKGBOBWHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066231 | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylquinoxaline | |
CAS RN |
17635-21-1 | |
| Record name | 2,3,6-Trimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17635-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoxaline, 2,3,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)





